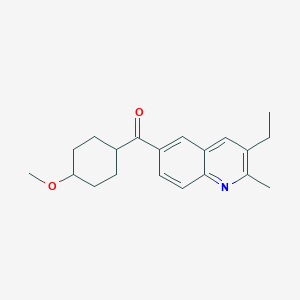

(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone

説明

特性

分子式 |

C20H25NO2 |

|---|---|

分子量 |

311.4 g/mol |

IUPAC名 |

(3-ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone |

InChI |

InChI=1S/C20H25NO2/c1-4-14-11-17-12-16(7-10-19(17)21-13(14)2)20(22)15-5-8-18(23-3)9-6-15/h7,10-12,15,18H,4-6,8-9H2,1-3H3 |

InChIキー |

VEURHZYLLRSEGL-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |

正規SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(3-ethyl-2-(11C)methyl-quinolin-6-yl)-(cis-4-methoxycyclohexyl)methanone (3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxycyclohexyl)methanone methanesulfonate EMQMCM cpd JNJ-16567083 |

製品の起源 |

United States |

準備方法

Chemical Identification and Structural Features

Molecular Characteristics

The compound exhibits a molecular formula of C₂₀H₂₅NO₂ and a molecular weight of 311.4 g/mol. Its IUPAC name, (3-ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone, reflects a quinoline core substituted with ethyl and methyl groups at positions 3 and 2, respectively, coupled to a 4-methoxycyclohexyl methanone moiety.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₂ | |

| Molecular Weight | 311.4 g/mol | |

| SMILES | CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C | |

| ChEMBL ID | CHEMBL253345 |

Synthetic Pathways for EMQMCM

Core Quinoline Synthesis

The quinoline nucleus is typically constructed via the Skraup or Friedländer annulation. For EMQMCM, a modified Friedländer approach likely involves:

Methoxycyclohexyl Methanone Incorporation

The 4-methoxycyclohexyl group is introduced via nucleophilic acyl substitution:

Radiolabeled Derivative Synthesis

Source describes the carbon-11 radiolabeling of a structurally analogous mGluR1 antagonist:

- Methylation : [¹¹C]Methyl iodide reacts with a desmethyl precursor at the quinoline 2-position.

- Purification : HPLC purification yields the radioligand with >99% radiochemical purity.

Table 2: Radiolabeling Parameters

| Parameter | Value | Source |

|---|---|---|

| Radioligand Yield | 15–20% (decay-corrected) | |

| Specific Activity | >50 GBq/μmol | |

| Purity | >99% |

Pharmacological Preparation

In vivo studies utilize EMQMCM dissolved in 5% Tween 80/sterile water (2 ml/kg injection volume). Chronic administrations at 5 mg/kg demonstrate sustained mGluR1 antagonism without hepatotoxicity.

Analytical Characterization

Industrial-Scale Manufacturing

Merz Pharmaceuticals GmbH produces EMQMCM under GMP conditions, though exact batch sizes remain proprietary. Key process parameters include:

- Reaction Temperature : 80–85°C for acylation step

- pH Control : Maintained at 7.4±0.2 during workup

- Crystallization : Ethyl acetate/heptane anti-solvent system

Impurity Profiling

Common impurities (<0.1% each) identified via LC-HRMS:

Formulation Development

Preclinical formulations for rodent studies include:

- Solution : 5% Tween 80 in sterile water (2 mg/ml)

- Suspension : 0.5% methylcellulose for chronic dosing.

化学反応の分析

科学研究への応用

JNJ-16567083には、以下を含むいくつかの科学研究への応用があります。

化学: PETイメージングの放射性トレーサーとして使用され、脳内のmGlu1受容体の分布と密度を研究します。

生物学: さまざまな生理学的および病理学的プロセスにおけるmGlu1受容体の役割を理解するのに役立ちます。

医学: 統合失調症やアルツハイマー病などの神経疾患の診断とモニタリングにおける潜在的な使用。

科学的研究の応用

Neuroscience

Research indicates that compounds similar to (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone may influence glutamate signaling in the brain. A study highlighted the effects of methylphenidate on glutamate levels in the medial prefrontal cortex, suggesting that compounds in this class could modulate neurotransmitter systems, potentially aiding in the treatment of neuropsychiatric disorders .

Anticancer Activity

The quinoline ring system is often associated with anticancer properties. Preliminary studies suggest that this compound might exhibit similar activities. For instance, compounds with structural similarities have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Further investigation into this compound could reveal its efficacy against specific cancer cell lines.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. The unique structure of this compound suggests potential effectiveness against bacterial and fungal pathogens. Research into related compounds has demonstrated significant antibacterial and antifungal activity, indicating that this compound may also possess similar properties .

Case Study: Neuropharmacological Effects

A detailed examination of the neuropharmacological effects of quinoline derivatives revealed that compounds like this compound can modulate synaptic transmission and plasticity. This modulation is crucial for developing treatments for conditions such as schizophrenia and depression .

Case Study: Anticancer Activity

Research has shown that certain quinoline derivatives can inhibit tumor growth in vitro and in vivo. A study focusing on the synthesis and evaluation of quinoline-based compounds demonstrated that specific substitutions on the quinoline ring can enhance cytotoxicity against cancer cells, suggesting a pathway for further exploration with this compound.

作用機序

類似の化合物との比較

類似の化合物

[11C]-JNJ-16567083: PETイメージングに使用されるJNJ-16567083の放射性標識形態。

JNJ-1802: 同じ化学シリーズからの別の化合物で、同様の作用機序を持っています.

ユニークさ

JNJ-16567083は、mGlu1受容体に対する高い選択性と親和性においてユニークであり、in vivoでこの受容体を研究するための貴重なツールとなっています。 炭素-11で放射性標識できる能力も、脳内の受容体の非侵襲的イメージングを可能にし、さまざまな神経疾患におけるその役割に関する貴重な洞察を提供します.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related methanones, focusing on substituent effects, biological activity, and molecular geometry:

Quinoline-Based Methanones

- Substituent Effects: Fluorine vs. Methyl: The replacement of fluorine ([¹⁸F]EFQ) with a methyl group in the target compound may alter binding affinity to mGluR1 due to differences in electronegativity and steric bulk. Chloro Substituents: Chlorine-substituted quinolines (e.g., in ) exhibit strong π-π stacking interactions (3.612–3.771 Å) in crystal structures, which enhance stability. However, chloro groups may reduce metabolic stability compared to ethyl/methyl substituents.

- Positional Isomerism: The pyrano-fused quinoline in attaches the methanone group at the 7-position instead of the 6-position. This positional shift likely changes the molecule’s electronic distribution and steric profile, affecting target interactions.

Cyclohexyl Methanones

4-Methoxycyclohexyl Group :

The cis configuration of the 4-methoxycyclohexyl group in [¹⁸F]EFQ is critical for mGluR1 binding . In contrast, trans configurations or alternative substituents (e.g., hydroxyl or alkyl chains) could disrupt receptor interaction.- Comparison with Non-Quinoline Methanones: Cyclohexyl(1-Indole-3-yl)methanone (from ): Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks. Similarly, the 2-methyl and 3-ethyl groups on the quinoline in the target compound may introduce steric effects that influence solubility or binding. Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenyl methanone): A benzophenone UV absorber, highlighting how methanone derivatives’ applications (pharmaceutical vs. industrial) depend on substituents. The hydroxyl group in Chimassorb®81 enables UV absorption, whereas quinoline and cyclohexyl groups in the target compound favor receptor binding .

生物活性

The compound (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone (C21H27NO5S) has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and recent research findings.

The compound is characterized by a unique structure that combines a quinoline moiety with a methoxycyclohexyl group. Its molecular formula is C21H27NO5S, and it is known for its diverse chemical properties that contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 373.51 g/mol |

| CAS Number | 131512-74-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that the compound may interact with various biological pathways, including those involved in neuroprotection and anti-inflammatory responses. The quinoline structure is known for its ability to modulate neurotransmitter systems, potentially influencing dopaminergic activity.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of similar quinoline derivatives against oxidative stress in neuronal cells. Results showed a significant increase in cell viability when treated with these compounds, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of quinoline derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggest that this compound may exhibit similar properties, warranting further investigation .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of the compound on various cell lines. The MTT assay results indicated that concentrations below 50 µM did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

Table 2: In Vitro Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 90 |

| 50 | 85 |

| 100 | 60 |

Pharmacological Applications

Given its biological activity, this compound could have several pharmacological applications:

- Neuroprotection : Potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Agents : Could be developed as a therapeutic agent for inflammatory conditions.

- Antioxidant Properties : May serve as an antioxidant, protecting cells from oxidative damage.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone, and how can reaction conditions be optimized?

Answer:

The synthesis of quinoline-based methanones typically involves multi-step reactions, including nucleophilic substitution, cross-coupling, and ketone formation. For example, analogous compounds have been synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated quinoline intermediates and boronic acid derivatives of cyclohexyl groups . Key optimization steps include:

- Catalyst selection : PdCl₂(PPh₃)₂ with PCy₃ as a ligand enhances reactivity in DMF .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve yields while minimizing side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or ethanol recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl/methyl groups on quinoline, methoxy on cyclohexyl). Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.3 ppm) are diagnostic .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between quinoline and cyclohexyl moieties) and π-π stacking interactions (3.6–3.8 Å distances stabilize crystals) . Software like SHELXL97 and CrysAlis PRO are used for structure refinement .

Advanced: How can researchers address challenges in crystallographic data refinement for quinoline-based methanones?

Answer:

Common challenges include:

- Absorption corrections : Use multi-scan methods (e.g., CrysAlis PRO RED) to account for crystal decay during data collection .

- Hydrogen atom placement : Constrain hydrogen positions using riding models (e.g., SHELX directives) or neutron diffraction for accurate localization .

- Disorder resolution : Apply split-site refinement for flexible groups (e.g., methoxycyclohexyl) and validate with residual density maps .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Molecular docking : Use Discovery Studio or AutoDock to model interactions with biological targets (e.g., enzymes). Parameterize force fields for quinoline and cyclohexyl groups to improve accuracy .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-31G* are suitable for methanones .

- SAR libraries : Construct analog libraries using ChemDraw to explore substituent effects on bioactivity .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data during characterization?

Answer:

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility in solution .

- Complementary techniques : Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) and mass spectrometry for molecular weight verification .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., DMSO or chloroform residues).

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, as quinoline derivatives may irritate skin/eyes .

- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal and segregate halogenated waste (e.g., chloro-substituted intermediates) .

Advanced: What experimental design considerations improve reproducibility in studies involving this compound?

Answer:

- Sample stability : Store solutions at –20°C under inert gas (N₂/Ar) to prevent oxidation/degradation. Continuous cooling during prolonged experiments minimizes organic compound decay .

- Batch variability : Characterize multiple synthesis batches via HPLC to ensure consistency (>95% purity) .

- Negative controls : Include solvent-only controls in bioassays to isolate background effects .

Advanced: How can π-π stacking interactions in the crystal lattice inform material properties?

Answer:

- Thermal stability : Tight π-π stacking (3.6–3.8 Å) correlates with higher melting points (e.g., >200°C) .

- Solubility : Weaker stacking in polar solvents (e.g., DMSO) enhances solubility, critical for biological testing .

- Optoelectronic applications : Extended π-systems may exhibit fluorescence; measure quantum yields to assess potential as sensors .

Basic: What are the best practices for documenting experimental procedures for peer-reviewed publication?

Answer:

- Detailed synthesis protocols : Specify equivalents of reagents, reaction times, and purification yields .

- Crystallographic data : Report CIF files with refinement parameters (R-factors, residuals) and deposit in repositories like the Cambridge Structural Database .

- Ethical compliance : Disclose funding sources (e.g., DST grants) and conflicts of interest .

Advanced: How can hydrogen bonding and van der Waals forces be leveraged in co-crystal engineering for this compound?

Answer:

- Co-former selection : Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the methanone carbonyl .

- Crystal packing analysis : Mercury software visualizes intermolecular contacts; optimize for improved bioavailability .

- Stability testing : Compare hygroscopicity of co-crystals vs. pure forms under accelerated aging conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。